5,6,7,8-tetrahydronaphthalen-2-amine
Overview
Description
. It is a derivative of naphthalene, where the aromatic ring is partially hydrogenated. This compound is used in various chemical and industrial applications due to its unique structural properties.
Scientific Research Applications
5,6,7,8-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound is a significant aromatic amine derivative, and its unique structure, which includes both an aromatic ring and a fatty ring, makes it a valuable intermediate in organic synthesis .
Biochemical Pathways
As an aromatic amine derivative, it may be involved in various biochemical reactions, including those in the fields of pesticides, pharmaceuticals, dyes, cosmetics, biology, and new materials .
Result of Action
Given its use as an intermediate in organic synthesis, it can be inferred that its action results in the formation of various complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6,7,8-tetrahydronaphthalen-2-amine can be synthesized through several methods. One common approach involves the reduction of 2-naphthylamine using sodium in boiling amyl alcohol solution . Another method includes the catalytic hydrogenation of 2-naphthylamine over a nickel catalyst at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones under specific conditions.
Reduction: It can be further reduced to form fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Fully saturated amines
Substitution: Various substituted naphthylamine derivatives
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Another partially hydrogenated naphthalene derivative with similar properties.
2-Naphthylamine: The non-hydrogenated parent compound of 5,6,7,8-tetrahydronaphthalen-2-amine.
6-Amino-1,2,3,4-tetrahydronaphthalene: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOFSFWYLTCFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176702 | |
Record name | 5,6,7,8-Tetrahydro-2-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-43-8 | |
Record name | 6-Aminotetralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-2-naphthylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydro-2-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydro-2-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6,7,8-Tetrahydro-2-naphthylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25UNU8WNU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-Aminotetralin interesting from an immunochemical perspective?
A: Research has demonstrated that 6-Aminotetralin can be utilized to generate synthetic antigens. [] This is achieved by a process called diazotization, where the amine group of 6-Aminotetralin reacts to form a diazonium salt, followed by coupling this salt to carrier proteins like horse serum or chicken serum. The resulting conjugates act as antigens, stimulating an immune response in animals.
Q2: How specific are the antibodies generated against 6-Aminotetralin-derived antigens?
A: Studies using antigens derived from 6-Aminotetralin and structurally similar compounds like p-Aminophenyl-propyl ether and p-Aminobenzyl-athyl ether reveal intriguing cross-reactivity patterns. [] While antibodies exhibited strong recognition of their respective homologous antigens, they also displayed notable cross-reactivity with antigens derived from structurally related compounds. For instance, antibodies raised against the 6-Aminotetralin antigen showed reactivity with the p-Aminophenyl-propyl ether antigen, suggesting a degree of structural recognition common to both compounds. This highlights the potential of 6-Aminotetralin as a tool for studying immune responses to structurally related molecules.
Q3: What are the potential applications of sulfonated derivatives of 6-Aminotetralin (5,6,7,8-Tetrahydro-2-naphthylamine)?
A: Research indicates that sulfonation of 6-Aminotetralin yields various sulfonic acid derivatives, each with a distinct substitution pattern on the aromatic ring. [] These sulfonated derivatives exhibit different properties and might have applications in areas such as dye chemistry, where sulfonic acid groups are often introduced to enhance water solubility and improve binding to fibers. Additionally, these derivatives could serve as building blocks for synthesizing more complex molecules with potential biological activities.
Q4: How can I find more information on the analytical methods used to characterize 6-Aminotetralin and its derivatives?
A: While specific analytical techniques employed in characterizing 6-Aminotetralin and its derivatives were not elaborated upon in the provided research abstracts, standard practices likely involve techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [] These methods provide detailed information on the structure, purity, and identity of the synthesized compounds. For a deeper understanding of the employed analytical methods, it is recommended to consult the full research articles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.